Super-Trifluoromethyl Effect: –SF5 Advantages over –CF3
The –SF5 group provides a quantifiable advantage over the –CF3 group in both electron-withdrawing power and lipophilicity. The Hammett substituent constant (σp) for –SF5 is 0.68, which is 26% greater than the 0.54 value for –CF3. Additionally, its Hansch lipophilicity parameter (π) is 1.51, a 72% increase over the 0.88 value for –CF3 [1]. This combination of properties has led to –SF5 being termed a 'super-trifluoromethyl' group .
| Evidence Dimension | Hammett Substituent Constant (σp) and Lipophilicity (π) |
|---|---|
| Target Compound Data | –SF5 group: σp = 0.68; π = 1.51 |
| Comparator Or Baseline | –CF3 group: σp = 0.54; π = 0.88 |
| Quantified Difference | σp increased by 26%; π increased by 72% |
| Conditions | Literature values for substituent constants |
Why This Matters
This data provides a quantitative basis for selecting an –SF5 building block over a –CF3 analog when a project requires a stronger electron-withdrawing group and/or significantly increased lipophilicity for target engagement or improved ADME properties.
- [1] SpiroChem AG. SF5 building blocks: SF5-Blocks. Technical Bulletin, 2012. View Source
